molecular formula C10H18N4O6S2 B15135557 (S)-TETS-C4-acid

(S)-TETS-C4-acid

Cat. No.: B15135557
M. Wt: 354.4 g/mol
InChI Key: ZDHRXMOLWVULQQ-VIFPVBQESA-N
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Description

(S)-TETS-C4-acid is a chiral compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-TETS-C4-acid typically involves several steps, starting from readily available precursors. One common method includes the use of asymmetric synthesis techniques to ensure the correct stereochemistry. The reaction conditions often involve the use of chiral catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-TETS-C4-acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or amines replace specific functional groups.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-TETS-C4-acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-TETS-C4-acid exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s stereochemistry, which can influence binding affinity and activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    ®-TETS-C4-acid: The enantiomer of (S)-TETS-C4-acid, with different stereochemistry and potentially different biological activity.

    TETS-C4-alcohol: A related compound with an alcohol functional group instead of an acid.

    TETS-C4-amine: Another related compound with an amine functional group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in fields where chirality plays a crucial role.

Properties

Molecular Formula

C10H18N4O6S2

Molecular Weight

354.4 g/mol

IUPAC Name

5-[(4S)-2,2,7,7-tetraoxo-2λ6,7λ6-dithia-1,3,6,8-tetrazatricyclo[4.3.1.13,8]undecan-4-yl]pentanoic acid

InChI

InChI=1S/C10H18N4O6S2/c15-10(16)4-2-1-3-9-5-11-6-12-7-13(21(11,17)18)8-14(9)22(12,19)20/h9H,1-8H2,(H,15,16)/t9-/m0/s1

InChI Key

ZDHRXMOLWVULQQ-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](N2CN3CN(S2(=O)=O)CN1S3(=O)=O)CCCCC(=O)O

Canonical SMILES

C1C(N2CN3CN(S2(=O)=O)CN1S3(=O)=O)CCCCC(=O)O

Origin of Product

United States

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